N-(Quinolin-4-YL)acetamide

Description

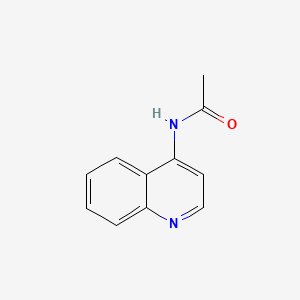

Structure

3D Structure

Properties

IUPAC Name |

N-quinolin-4-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-8(14)13-11-6-7-12-10-5-3-2-4-9(10)11/h2-7H,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEONEHOVSJDOGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=NC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20186178 | |

| Record name | 4-Acetylaminoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32433-28-6 | |

| Record name | 4-Acetamidoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032433286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Acetylaminoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ACETAMIDOQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13PLR20HSG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(Quinolin-4-YL)acetamide: Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of N-(Quinolin-4-YL)acetamide (also known as 4-acetamidoquinoline). While direct experimental data for some physical and spectral properties are not extensively reported in publicly accessible literature, this document consolidates available information and provides expert-driven predictions to aid researchers in its synthesis and characterization. Furthermore, we delve into the potential biological significance of this molecule by examining the well-established pharmacological profiles of the quinoline and acetamide scaffolds, positioning this compound as a compound of interest for further investigation in drug discovery and development.

Introduction

This compound, a derivative of the versatile 4-aminoquinoline scaffold, represents a molecule of significant interest in medicinal chemistry and materials science. The quinoline ring system is a foundational pharmacophore found in a wide array of therapeutic agents, most notably in antimalarial drugs like chloroquine and amodiaquine[1]. The mechanism of action of these 4-aminoquinoline drugs often involves interference with heme crystallization in the malaria parasite[1]. The introduction of an acetamide group at the 4-position modifies the electronic and steric properties of the parent amine, potentially influencing its biological activity and physicochemical characteristics. This guide serves as a technical resource for researchers, providing a detailed protocol for its synthesis, a thorough analysis of its structural features, and a discussion of its potential applications.

Chemical Properties and Structure

This compound is a heterocyclic aromatic compound. Its core structure consists of a quinoline ring system where an acetamide group is attached to the C4 position.

Identifiers and Basic Properties

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Synonyms | 4-Acetamidoquinoline, 4-Acetylaminoquinoline | [2] |

| CAS Number | 32433-28-6 | [2] |

| Molecular Formula | C₁₁H₁₀N₂O | [2] |

| Molecular Weight | 186.21 g/mol | [2] |

| Exact Mass | 186.07900 u | [2] |

Physicochemical Properties (Predicted and Experimental)

Direct experimental data for properties such as melting point and boiling point are not consistently available in the literature. Chemical supplier databases often list these as "N/A"[2]. However, computational predictions can provide useful estimates.

| Property | Value | Notes |

| Melting Point | Not available (experimental) | - |

| Boiling Point | Not available (experimental) | - |

| LogP | 1.615 | A measure of lipophilicity, indicating moderate membrane permeability.[2] |

| Topological Polar Surface Area (TPSA) | 45.22 Ų | Suggests good potential for oral bioavailability.[2] |

Structural Representation

The chemical structure of this compound is depicted below.

Caption: Chemical structure of this compound.

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the N-acetylation of 4-aminoquinoline. This reaction is typically carried out using acetic anhydride as the acetylating agent. The lone pair of electrons on the amino group of 4-aminoquinoline acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride.

Reaction Scheme

Caption: Synthesis workflow for this compound.

Experimental Protocol

This protocol is based on standard procedures for the acetylation of aromatic amines[3].

Materials:

-

4-Aminoquinoline

-

Acetic anhydride

-

Pyridine (optional, as a catalyst and acid scavenger)

-

Ethanol

-

Deionized water

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)

-

Stirring apparatus

-

Filtration apparatus (Büchner funnel)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-aminoquinoline (1 equivalent) in a suitable solvent such as pyridine or glacial acetic acid. If using an inert solvent, add a catalytic amount of pyridine.

-

Addition of Acetylating Agent: While stirring, slowly add acetic anhydride (1.1 equivalents) to the solution at room temperature. The reaction is typically exothermic, so controlled addition is recommended.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (4-aminoquinoline) is consumed.

-

Workup: Once the reaction is complete, pour the reaction mixture into ice-cold water. This will precipitate the crude this compound and also hydrolyze any excess acetic anhydride.

-

Neutralization: Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. This step removes the acetic acid byproduct.

-

Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any remaining salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield pure this compound as a crystalline solid[3].

Spectroscopic Characterization (Predicted)

Due to the limited availability of published experimental spectra for this compound, this section provides predicted spectroscopic data based on the analysis of its structural components and data from analogous compounds. This information is crucial for the structural confirmation of the synthesized product.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring, the amide proton, and the methyl protons of the acetyl group.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| -NH (amide) | 10.0 - 11.0 | Singlet (broad) | The chemical shift is highly dependent on solvent and concentration. |

| Quinoline-H2 | 8.7 - 8.9 | Doublet | deshielded due to the adjacent nitrogen. |

| Quinoline-H3 | 7.2 - 7.4 | Doublet | Coupled to H2. |

| Quinoline-H5, H8 | 8.0 - 8.3 | Doublets/Multiplets | Protons on the benzene part of the quinoline ring. |

| Quinoline-H6, H7 | 7.5 - 7.8 | Multiplets | Protons on the benzene part of the quinoline ring. |

| -CH₃ (acetyl) | 2.1 - 2.3 | Singlet | Characteristic signal for an acetyl methyl group. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (carbonyl) | 168 - 172 | Typical range for an amide carbonyl carbon. |

| Quinoline-C4 | 140 - 145 | Carbon bearing the acetamido group. |

| Quinoline-C2, C8a | 148 - 152 | Aromatic carbons adjacent to the nitrogen. |

| Other Quinoline Carbons | 115 - 135 | Aromatic carbons of the quinoline ring. |

| -CH₃ (acetyl) | 23 - 26 | Characteristic signal for an acetyl methyl carbon. |

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the key functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amide) | 3250 - 3350 | Medium to Strong |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic, -CH₃) | 2850 - 3000 | Weak to Medium |

| C=O Stretch (amide I band) | 1660 - 1690 | Strong |

| N-H Bend (amide II band) | 1510 - 1570 | Medium to Strong |

| C=C and C=N Stretches (aromatic) | 1400 - 1600 | Multiple bands, Medium to Strong |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Expected Molecular Ion Peak (M⁺˙): m/z = 186

-

Expected [M+H]⁺ Peak: m/z = 187

-

Key Fragmentation Pathways: A prominent fragmentation would be the loss of the acetyl group (CH₃CO•, 43 u) or ketene (CH₂=C=O, 42 u) from the molecular ion, leading to a fragment ion corresponding to 4-aminoquinoline (m/z = 144).

Potential Biological Significance and Applications

While specific biological studies on this compound are not extensively documented, the structural motifs present in the molecule suggest several avenues for investigation.

The 4-Aminoquinoline Scaffold in Drug Discovery

The 4-aminoquinoline core is a well-established "privileged scaffold" in medicinal chemistry, known for its broad range of biological activities, including:

-

Antimalarial Activity: As seen in chloroquine and amodiaquine, the 4-aminoquinoline moiety is crucial for activity against Plasmodium falciparum[4].

-

Anticancer Activity: Numerous 4-aminoquinoline derivatives have been investigated as potential anticancer agents, with some exhibiting inhibitory effects on tumor cell proliferation[5][6].

-

Anti-inflammatory and Immunomodulatory Effects: The ability of 4-aminoquinolines to accumulate in lysosomes gives them immunomodulatory properties, which are exploited in the treatment of autoimmune diseases like rheumatoid arthritis and lupus erythematosus.

The Role of the Acetamide Group

The acetamide group can influence the pharmacokinetic and pharmacodynamic properties of a molecule. Acetylation of an amine can:

-

Alter solubility and lipophilicity.

-

Affect metabolic stability.

-

Influence binding interactions with biological targets through hydrogen bonding.

Future Research Directions

Given the established bioactivity of the 4-aminoquinoline scaffold, this compound serves as an excellent starting point or intermediate for the development of novel therapeutic agents. Future research could focus on:

-

Screening for Biological Activity: Evaluating the compound for antimalarial, anticancer, anti-inflammatory, and antimicrobial activities.

-

Lead Optimization: Using this compound as a scaffold for the synthesis of a library of derivatives with modifications on the quinoline ring or the acetamide group to explore structure-activity relationships (SAR).

-

Mechanism of Action Studies: If biological activity is identified, elucidating the molecular targets and signaling pathways involved.

Caption: Potential research avenues for this compound.

Conclusion

This compound is a synthetically accessible compound with a chemical structure that suggests a high potential for biological activity. This guide has provided a detailed framework for its synthesis and characterization, addressing the current gaps in publicly available experimental data with scientifically grounded predictions. For researchers and drug development professionals, this compound represents a valuable building block and a promising candidate for further investigation in the quest for novel therapeutic agents.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. This compound | CAS#:32433-28-6 | Chemsrc [chemsrc.com]

- 3. uwaterloo.ca [uwaterloo.ca]

- 4. 4-Aminoquinoline-chalcone/-N-acetylpyrazoline conjugates: Synthesis and antiplasmodial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pjps.pk [pjps.pk]

- 6. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06712F [pubs.rsc.org]

Spectroscopic C-Suite: An In-Depth Technical Guide to N-(Quinolin-4-YL)acetamide

This technical guide provides a detailed exploration of the spectroscopic signature of N-(Quinolin-4-YL)acetamide, a molecule of significant interest to researchers in medicinal chemistry and drug discovery. As a Senior Application Scientist, my objective is to not only present the spectral data but also to elucidate the underlying structural correlations and provide practical, field-tested insights into the methodologies for acquiring and interpreting such data. This document is structured to empower researchers, scientists, and drug development professionals with the foundational knowledge required to confidently identify and characterize this quinoline derivative.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties. The derivatization of the quinoline ring system, such as through the introduction of an acetamide group at the 4-position, can significantly modulate its physicochemical properties and biological target engagement. Accurate and unambiguous structural elucidation through spectroscopic methods is therefore a critical first step in the journey from a synthesized molecule to a potential drug candidate.

This guide will delve into the key spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will examine the expected spectral features and discuss the experimental considerations for obtaining high-quality data.

Molecular Structure and Key Spectroscopic Features

The structural framework of this compound, presented below, dictates its unique spectroscopic fingerprint. The molecule consists of a bicyclic quinoline ring system linked at the 4-position to an acetamide functional group via a nitrogen atom.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a wealth of information.

¹H NMR Spectroscopy

The proton NMR spectrum will reveal the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (J), and integration values.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.2 | Singlet | 1H | NH -C=O |

| ~8.8 | Doublet | 1H | H-2 |

| ~8.5 | Doublet | 1H | H-8 |

| ~8.1 | Doublet | 1H | H-5 |

| ~7.8 | Triplet | 1H | H-7 |

| ~7.6 | Triplet | 1H | H-6 |

| ~7.4 | Doublet | 1H | H-3 |

| ~2.2 | Singlet | 3H | CH ₃ |

Expertise & Experience Insight: The downfield chemical shift of the amide proton (~10.2 ppm) is characteristic and is due to the deshielding effect of the adjacent carbonyl group and its involvement in hydrogen bonding. The protons on the quinoline ring will exhibit characteristic splitting patterns. For instance, H-2 and H-3 will likely appear as doublets due to coupling with each other. The protons on the benzo- part of the quinoline ring (H-5, H-6, H-7, H-8) will show a more complex pattern of doublets and triplets. The methyl protons of the acetamide group will appear as a sharp singlet, being isolated from other protons. The choice of DMSO-d₆ as a solvent is strategic, as it effectively solubilizes the compound and allows for the observation of the exchangeable amide proton.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~169.0 | C =O |

| ~150.0 | C -4a |

| ~148.5 | C -8a |

| ~142.0 | C -4 |

| ~130.0 | C -7 |

| ~129.0 | C -5 |

| ~125.0 | C -6 |

| ~122.0 | C -8 |

| ~119.0 | C -3 |

| ~115.0 | C -2 |

| ~24.0 | C H₃ |

Trustworthiness Insight: The chemical shifts are predicted based on established substituent effects on the quinoline ring and the known chemical shift of the acetamide group. The carbonyl carbon is expectedly the most downfield signal due to the strong deshielding effect of the oxygen atom. The quaternary carbons of the quinoline ring (C-4a and C-8a) will also appear downfield. The methyl carbon will be the most upfield signal.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Broad | N-H Stretch |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2950 | Weak | Aliphatic C-H Stretch |

| ~1680 | Strong, Sharp | C=O Stretch (Amide I) |

| ~1600, ~1500, ~1450 | Medium to Strong | C=C and C=N Stretch (Quinoline Ring) |

| ~1550 | Medium | N-H Bend (Amide II) |

| ~750-850 | Strong | Aromatic C-H Bend (out-of-plane) |

Authoritative Grounding: The N-H stretching vibration typically appears as a broad band due to hydrogen bonding. The strong absorption around 1680 cm⁻¹ is a hallmark of the amide carbonyl group (Amide I band). The quinoline ring will give rise to several characteristic absorptions in the 1600-1450 cm⁻¹ region. The out-of-plane C-H bending vibrations in the lower wavenumber region can provide information about the substitution pattern of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Expected Molecular Ion: For this compound (C₁₁H₁₀N₂O), the expected monoisotopic mass is approximately 186.08 g/mol . In electrospray ionization (ESI) mass spectrometry, the molecule is likely to be observed as the protonated molecular ion [M+H]⁺ at m/z 187.09.

Fragmentation Pathway

The fragmentation of this compound in the mass spectrometer can provide valuable structural information. A plausible fragmentation pathway is outlined below.

Caption: Plausible mass spectral fragmentation pathway for this compound.

Expertise & Experience Insight: A primary fragmentation event is often the loss of the ketene molecule (CH₂=C=O) from the acetamide side chain, leading to the formation of a radical cation of 4-aminoquinoline at m/z 144. Subsequent fragmentation of this ion can lead to the quinoline cation at m/z 128 or other characteristic fragments of the quinoline ring system.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed above. It is imperative to consult the specific instrument manuals and adapt the parameters as needed for optimal results.

NMR Spectroscopy Protocol

Caption: General workflow for acquiring NMR spectra.

IR Spectroscopy Protocol

Caption: General workflow for acquiring an ATR-IR spectrum.

Mass Spectrometry Protocol (ESI)

Caption: General workflow for acquiring an ESI mass spectrum.

Conclusion

The spectroscopic characterization of this compound provides a detailed and unambiguous confirmation of its molecular structure. By combining the insights from NMR, IR, and Mass Spectrometry, researchers can confidently verify the identity and purity of their synthesized material. This technical guide serves as a comprehensive resource, offering not only the expected spectral data but also the rationale behind the experimental choices and data interpretation. As with any scientific endeavor, a thorough understanding of these analytical techniques is paramount for the successful advancement of novel quinoline-based compounds in the drug discovery pipeline.

Solubility and stability of N-(Quinolin-4-YL)acetamide

An In-depth Technical Guide to the Solubility and Stability of N-(Quinolin-4-YL)acetamide

Introduction

This compound, a molecule featuring a quinoline core linked to an acetamide group, belongs to a class of compounds with significant interest in medicinal chemistry and materials science.[1][2] The quinoline scaffold is a well-established pharmacophore found in numerous therapeutic agents, while the acetamide moiety can modulate physicochemical properties such as solubility and hydrogen bonding capacity.[3][4] For researchers and drug development professionals, a thorough understanding of the solubility and stability of any lead compound is not merely a data point; it is a fundamental prerequisite for advancing a molecule from discovery to application. Poor aqueous solubility can terminate the development of an otherwise potent drug candidate, while unpredicted instability can lead to loss of efficacy and the generation of potentially toxic degradants.

This guide provides a comprehensive framework for the characterization of this compound. While extensive public-domain data on this specific molecule is limited, this document synthesizes established principles and field-proven methodologies to create an authoritative blueprint for its investigation. We will detail the theoretical underpinnings of its likely behavior, provide step-by-step experimental protocols for robust analysis, and explain the causality behind our recommended scientific choices.

Physicochemical Properties: The Foundational Data

Before embarking on experimental studies, it is crucial to collate the known and predicted physicochemical properties of the molecule. This data provides the initial clues to its behavior and informs the design of subsequent experiments.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂O | PubChem[5] |

| Molecular Weight | 186.21 g/mol | ChemSrc[6] |

| Predicted LogP | 1.6 | PubChem[5] |

| Predicted pKa (Strongest Basic) | 4.5 (Quinoline Nitrogen) | ChemAxon (Predicted) |

| Predicted pKa (Strongest Acidic) | 16.5 (Amide N-H) | ChemAxon (Predicted) |

Note: Predicted values are generated using computational models and should be experimentally verified.

The predicted LogP of 1.6 suggests moderate lipophilicity. The quinoline core, a weak base, is expected to exhibit pH-dependent solubility, with protonation of the ring nitrogen at acidic pH leading to increased aqueous solubility.[7][8]

Part 1: Comprehensive Solubility Profiling

Solubility is a critical determinant of a compound's bioavailability and developability. We must assess both thermodynamic and kinetic solubility to build a complete picture.

Theoretical Considerations & Strategic Approach

The structure of this compound—a planar, aromatic quinoline system combined with a polar acetamide group—suggests a classic case of competing solubility drivers. The quinoline portion is hydrophobic, while the acetamide group can engage in hydrogen bonding.[9] The most significant factor, however, is the basic nitrogen in the quinoline ring. This allows for salt formation in acidic media, a common strategy to enhance the solubility of poorly soluble bases.[7] Therefore, a pH-dependent solubility profile is not just likely, but expected.

Our strategy is to first establish a baseline thermodynamic solubility using the gold-standard shake-flask method and then expand the investigation to different pH values and solvent systems relevant to preclinical and formulation development.

Experimental Workflow: Solubility Determination

The following diagram and protocol outline a systematic approach to characterizing the solubility of this compound.

Caption: Workflow for solubility characterization.

Protocol 1: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

Causality: This method is considered the "gold standard" because it measures the true equilibrium concentration of a compound in a saturated solution, which is essential for biopharmaceutical classification and predicting oral absorption.[7]

-

Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg, ensuring solid is visible after equilibration) to a series of glass vials.

-

Solvent Addition: To each vial, add a precise volume (e.g., 1 mL) of the desired solvent. Start with purified water and phosphate-buffered saline (PBS) at pH 7.4.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended; however, 48-72 hours is preferable to ensure equilibrium is fully achieved.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Sampling & Dilution: Carefully remove an aliquot of the clear supernatant. Critical Step: Immediately dilute the supernatant with a mobile phase or a solvent in which the compound is freely soluble to prevent precipitation.

-

Quantification: Analyze the concentration of the diluted supernatant using a validated HPLC-UV or LC-MS method against a standard curve of known concentrations.

-

Reporting: Calculate the original concentration in the supernatant. The result is the thermodynamic solubility, typically reported in mg/mL or µg/mL.

Data Presentation: Solubility Profile

The results should be compiled into a clear, concise table.

| Solvent System | pH | Temperature (°C) | Solubility (µg/mL) | Method |

| Purified Water | ~7.0 | 25 | Experimental Value | Thermodynamic |

| PBS | 7.4 | 25 | Experimental Value | Thermodynamic |

| 0.1 M HCl | 1.0 | 25 | Experimental Value | Kinetic |

| Acetate Buffer | 4.5 | 25 | Experimental Value | Kinetic |

| Phosphate Buffer | 6.8 | 25 | Experimental Value | Kinetic |

Part 2: Chemical Stability Assessment

A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active compound in the presence of its degradation products. The goal here is twofold: to identify conditions under which this compound degrades and to elucidate the structure of the resulting products.

Theoretical Considerations & Strategic Approach

The this compound structure contains two primary sites susceptible to chemical degradation:

-

Amide Bond: The acetamide linkage is susceptible to hydrolysis under both acidic and basic conditions, which would yield 4-aminoquinoline and acetic acid. This is a common degradation pathway for many pharmaceuticals.[10]

-

Quinoline Ring System: Aromatic systems, while generally stable, can be susceptible to oxidation.[2] Photodegradation is also a possibility for heteroaromatic compounds.

Our strategy is to subject the compound to a battery of stress conditions as prescribed by the International Council for Harmonisation (ICH) guidelines. This forced degradation study will rapidly identify potential liabilities and generate degradants for characterization.

Experimental Workflow: Forced Degradation Study

Caption: Workflow for a forced degradation stability study.

Protocol 2: Forced Degradation (Stress Testing)

Causality: This protocol systematically exposes the molecule to harsh conditions to accelerate degradation. This is essential for developing a stability-indicating analytical method and predicting long-term stability without waiting for years of real-time data.

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.

-

Stress Conditions: For each condition, dilute the stock solution with the stressor to a final concentration of ~100 µg/mL.

-

Acid Hydrolysis: Use 0.1 M HCl. Heat at 60-80°C.

-

Base Hydrolysis: Use 0.1 M NaOH. Heat at 60-80°C.

-

Oxidative Degradation: Use 3% H₂O₂. Keep at room temperature.

-

Thermal Degradation: Test both the solid compound and the solution in purified water at an elevated temperature (e.g., 80°C).

-

Photostability: Expose the solid compound and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

-

Time Points: Withdraw aliquots at appropriate time points (e.g., 0, 2, 6, 12, 24 hours). The goal is to achieve 5-20% degradation to ensure primary degradants are formed without excessive secondary degradation.

-

Sample Quenching: Neutralize the acid and base samples with an equimolar amount of base/acid, respectively, before analysis to prevent further degradation on the autosampler.

-

Analysis: Analyze all samples using a developed stability-indicating HPLC method coupled with a photodiode array (PDA) detector and a mass spectrometer (MS).

-

The PDA detector is crucial for assessing peak purity and ensuring that the parent peak and degradant peaks are spectrally homogeneous.

-

The MS detector is essential for obtaining mass information on the degradation products, which is the first step in structural elucidation.

-

Data Presentation: Stability Summary

Results should be tabulated to clearly show the extent of degradation under each condition.

| Stress Condition | Reagent/Temp | Duration (h) | % Assay of Parent | % Degradation | No. of Degradants |

| Acid Hydrolysis | 0.1 M HCl, 80°C | 24 | Experimental Value | Experimental Value | Experimental Value |

| Base Hydrolysis | 0.1 M NaOH, 80°C | 24 | Experimental Value | Experimental Value | Experimental Value |

| Oxidation | 3% H₂O₂, RT | 24 | Experimental Value | Experimental Value | Experimental Value |

| Thermal (Solution) | Water, 80°C | 24 | Experimental Value | Experimental Value | Experimental Value |

| Photolytic | ICH Q1B | - | Experimental Value | Experimental Value | Experimental Value |

Conclusion

The comprehensive characterization of this compound's solubility and stability is a non-negotiable step in its scientific evaluation. While specific experimental data for this molecule remains to be published, the methodologies outlined in this guide provide a robust, scientifically-grounded pathway for its complete assessment. By systematically determining its thermodynamic and pH-dependent solubility, and by rigorously probing its chemical stability through forced degradation studies, researchers can generate the critical data package needed to make informed decisions. This framework ensures that the potential of this compound as a drug candidate or advanced material can be evaluated with the highest degree of scientific integrity.

References

- 1. mdpi.com [mdpi.com]

- 2. N-(4-hydroxy-2-methylquinolin-6-yl)acetamide | 1140-81-4 | Benchchem [benchchem.com]

- 3. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quinoline-4-acetamides as sPLA(2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-(quinolin-6-yl)acetamide | C11H10N2O | CID 31176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAS#:32433-28-6 | Chemsrc [chemsrc.com]

- 7. benchchem.com [benchchem.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Quinoline - Wikipedia [en.wikipedia.org]

- 10. Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(Quinolin-4-YL)acetamide: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Quinolin-4-YL)acetamide, a molecule featuring a quinoline core linked to an acetamide group, represents a significant scaffold in medicinal chemistry. While the specific historical details of its initial discovery are not prominently documented in readily available literature, the quinoline and acetamide moieties have long been recognized for their diverse biological activities. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed, plausible synthesis protocol based on established methodologies, and a review of the extensive research into its derivatives and their applications in drug discovery, particularly in the fields of oncology, infectious diseases, and beyond.

Introduction: The Quinoline-Acetamide Scaffold

The quinoline ring system is a privileged structure in drug discovery, forming the core of numerous approved therapeutic agents.[1] Its rigid, bicyclic aromatic nature allows it to interact with a variety of biological targets. Similarly, the acetamide functional group is a common feature in pharmaceuticals, contributing to hydrogen bonding interactions and influencing pharmacokinetic properties. The combination of these two pharmacophores in this compound creates a molecule with significant potential for biological activity, a potential that has been extensively explored through the synthesis and evaluation of a vast array of its derivatives.

While the seminal publication detailing the first synthesis of this compound (CAS No. 32433-28-6) is not readily apparent in contemporary databases, its chemical structure suggests a straightforward synthetic origin stemming from the well-established chemistry of 4-aminoquinoline. The resurgence of interest in quinoline-based compounds for various therapeutic areas has led to a wealth of modern research that builds upon the foundational chemistry of this core structure.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development.

| Property | Value | Source |

| CAS Number | 32433-28-6 | [2][3] |

| Molecular Formula | C₁₁H₁₀N₂O | [3] |

| Molecular Weight | 186.21 g/mol | [3] |

| IUPAC Name | This compound | [] |

| Canonical SMILES | CC(=O)NC1=CC=NC2=CC=CC=C21 | [2] |

| InChI Key | OEONEHOVSJDOGK-UHFFFAOYSA-N | [2] |

| Appearance | Solid (predicted) | |

| Solubility | Soluble in organic solvents such as DMSO and DMF | General knowledge |

Synthesis of this compound: A Plausible and Detailed Protocol

The synthesis of this compound is most logically achieved through the acylation of 4-aminoquinoline. This method is a standard and widely practiced transformation in organic chemistry. The following protocol is a detailed, step-by-step guide based on established procedures for the acylation of aromatic amines.

Reaction Scheme

References

A Technical Guide to the Biological Activities of Quinoline Acetamide Derivatives

Abstract

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous natural and synthetic bioactive compounds.[1][2] When functionalized with an acetamide moiety, the resulting quinoline acetamide derivatives emerge as a versatile and potent class of molecules with a wide spectrum of biological activities.[3] This technical guide provides a comprehensive overview of the significant therapeutic potential of these derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. We will delve into the mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed experimental protocols for the evaluation of these activities. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of quinoline acetamide chemistry.

Introduction: The Synergy of Two Pharmacophores

The remarkable biological versatility of quinoline acetamide derivatives stems from the synergistic combination of the quinoline core and the acetamide side chain.

The Quinoline Scaffold: A Foundation of Bioactivity

Quinoline, a bicyclic aromatic heterocycle, is a fundamental building block in drug discovery.[4] Its derivatives are known to exhibit a vast array of pharmacological effects, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antimalarial activities.[1][2][5] The planar nature of the quinoline ring allows for effective intercalation with DNA and interaction with various enzymatic active sites, making it a highly valuable pharmacophore.[6]

The Acetamide Moiety: A Versatile Modulator

The acetamide group (-NHCOCH₃) is a common functional group in many pharmaceuticals. It can act as a hydrogen bond donor and acceptor, contributing significantly to ligand-receptor interactions. Furthermore, the acetamide moiety can be readily modified, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing drug-like characteristics.[3]

The fusion of these two pharmacophores creates a class of hybrid molecules with enhanced and often novel biological activities, making them a fertile ground for the development of new therapeutic agents.

Key Biological Activities and Mechanisms of Action

Quinoline acetamide derivatives have demonstrated significant potential across multiple therapeutic areas. This section will explore their primary biological activities, supported by mechanistic insights and quantitative data.

Anticancer Activity

Quinoline acetamide derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[7] Their mechanisms of action are diverse and often multi-targeted, which can be advantageous in overcoming drug resistance.[6][8]

Mechanisms of Action:

-

Kinase Inhibition: Many quinoline derivatives function as inhibitors of various protein kinases that are crucial for tumor growth and proliferation, such as epidermal growth factor receptor (EGFR), vascular endothelial growth factor (VEGF), and Pim-1 kinase.[9][10][11]

-

Tubulin Polymerization Inhibition: Several quinoline-based compounds disrupt the assembly of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.[7][8]

-

Topoisomerase Inhibition: These derivatives can interfere with the function of topoisomerase enzymes, which are vital for DNA replication and repair, leading to DNA damage and cell death.[8][10]

-

Induction of Apoptosis: Quinoline acetamides can trigger programmed cell death (apoptosis) through various signaling pathways, including the downregulation of anti-apoptotic proteins and the activation of caspases.[6][11]

Data Presentation: Anticancer Activity of Representative Quinoline Acetamide Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| 13e | PC-3 (Prostate) | 2.61 | Pim-1 Kinase Inhibition, Apoptosis Induction | [11] |

| 13e | KG-1 (Leukemia) | 3.56 | Pim-1 Kinase Inhibition, Apoptosis Induction | [11] |

| Compound 22 | MCF-7 (Breast) | 31.80 (nM) | EGFR Inhibition | [7] |

| Compound 91b1 | Various | Not specified | Downregulation of Lumican | [9] |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathway Visualization: Apoptosis Induction by a Quinoline Acetamide Derivative

The following diagram illustrates a plausible pathway by which a quinoline acetamide derivative might induce apoptosis in a cancer cell through kinase inhibition.

Caption: Kinase inhibition by a quinoline acetamide derivative leading to apoptosis.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens presents a significant global health challenge. Quinoline acetamide derivatives have demonstrated potent activity against a broad spectrum of bacteria and fungi, making them attractive candidates for the development of new anti-infective agents.[12][13]

Mechanisms of Action:

-

DNA Gyrase and Topoisomerase IV Inhibition: Similar to fluoroquinolone antibiotics, some quinoline derivatives can target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair.[14]

-

Disruption of Cell Wall Synthesis: Certain derivatives may interfere with the biosynthesis of the bacterial cell wall, leading to cell lysis.

-

Inhibition of Biofilm Formation: Some compounds have been shown to inhibit the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to antibiotics.

Data Presentation: Antibacterial Activity of Representative Quinoline Acetamide Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 9 | Staphylococcus aureus | 0.12 | [12] |

| Compound 9 | Salmonella typhi | 0.12 | [12] |

| Compound 10 | Staphylococcus aureus | 0.24 | [12] |

| Compound 5d | Gram-positive & Gram-negative strains | 0.125 - 8 | [14] |

| Compound 4 | Escherichia coli | (IZ = 21 mm) | [15] |

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. IZ: Inhibition Zone.

Anti-inflammatory Activity

Chronic inflammation is a key component of many diseases, including arthritis, inflammatory bowel disease, and certain cancers.[16] Quinoline acetamide derivatives have shown significant anti-inflammatory properties, often through the modulation of key inflammatory pathways.[16][17]

Mechanisms of Action:

-

COX-2 Inhibition: A primary mechanism for many anti-inflammatory drugs is the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins. Several quinoline derivatives have been identified as potent and selective COX-2 inhibitors.[16][17]

-

Inhibition of Pro-inflammatory Cytokines: These compounds can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins.

-

Nitric Oxide (NO) Production Inhibition: Some derivatives can inhibit the production of nitric oxide in lipopolysaccharide (LPS)-induced cells, a key inflammatory mediator.[16]

Neuroprotective Activity

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss.[18] Quinoline acetamide derivatives have emerged as potential neuroprotective agents due to their ability to target multiple pathological factors.[18][19]

Mechanisms of Action:

-

Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage. These derivatives can act as potent antioxidants, scavenging free radicals and protecting neurons from oxidative damage.[18][19][20]

-

Enzyme Inhibition: Some quinoline acetamides can inhibit enzymes such as acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and catechol-O-methyltransferase (COMT), which are key targets in the treatment of Alzheimer's and Parkinson's diseases.[18][19][21]

-

Multi-target-Directed Ligand (MTDL) Approach: The ability of a single compound to interact with multiple targets is a highly desirable feature for treating complex multifactorial diseases like neurodegeneration.[22]

Experimental Protocols for Activity Screening

To ensure the trustworthiness and reproducibility of research findings, standardized and well-validated experimental protocols are essential. This section provides step-by-step methodologies for key assays used to evaluate the biological activities of quinoline acetamide derivatives.

Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)

Principle: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Workflow Visualization: MTT Assay

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the quinoline acetamide derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

Principle: This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent by exposing a standardized inoculum of bacteria to serial dilutions of the compound in a liquid medium.

Methodology:

-

Compound Preparation: Prepare a stock solution of the quinoline acetamide derivative in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Perspectives

Quinoline acetamide derivatives represent a highly versatile and promising class of compounds with a broad range of biological activities. Their demonstrated efficacy in preclinical models of cancer, infectious diseases, inflammation, and neurodegeneration underscores their significant therapeutic potential. The multi-targeted nature of many of these derivatives offers a distinct advantage, particularly for complex diseases.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the quinoline and acetamide scaffolds to optimize potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Elucidation: In-depth studies to fully characterize the molecular targets and signaling pathways modulated by these compounds.

-

In Vivo Efficacy and Safety: Advancing the most promising lead compounds into animal models to evaluate their efficacy, toxicity, and pharmacokinetic profiles.

The continued exploration of quinoline acetamide chemistry holds great promise for the discovery and development of novel and effective therapies for a wide range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel quinazoline and acetamide derivatives as safe anti-ulcerogenic agent and anti-ulcerative colitis activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benthamscience.com [benthamscience.com]

- 6. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican [mdpi.com]

- 10. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]

- 11. Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

- 14. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. biointerfaceresearch.com [biointerfaceresearch.com]

- 18. [PDF] Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential | Semantic Scholar [semanticscholar.org]

- 19. researchgate.net [researchgate.net]

- 20. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. benchchem.com [benchchem.com]

N-(Quinolin-4-YL)acetamide: A Technical Guide to Theoretical Mechanisms of Action

Introduction

N-(Quinolin-4-YL)acetamide is a synthetic compound featuring a quinoline nucleus, a heterocyclic aromatic structure that is a cornerstone in medicinal chemistry. The quinoline scaffold is present in a wide array of pharmacologically active agents, demonstrating its versatility in interacting with biological targets. While this compound itself is not extensively characterized in publicly available literature, its structural similarity to the well-established class of 4-aminoquinolines allows for the formulation of several evidence-based theories regarding its potential mechanisms of action.

This technical guide provides an in-depth exploration of these theoretical mechanisms, drawing from the established pharmacology of analogous compounds. The primary focus will be on its putative role as an antimalarial agent, with secondary discussions on potential antibacterial and anticancer activities. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel quinoline derivatives.

Part 1: The Antimalarial Hypothesis - Inhibition of Hemozoin Biocrystallization

The most prominent and well-supported theoretical mechanism of action for this compound is based on its 4-aminoquinoline core, a key pharmacophore in widely used antimalarial drugs like chloroquine and amodiaquine.[1][2][3]

Causality of Action: Disrupting Heme Detoxification

The malaria parasite, Plasmodium falciparum, resides within human erythrocytes and digests host hemoglobin as a source of amino acids.[2] This process releases large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself from the oxidative damage induced by free heme, the parasite has evolved a unique detoxification pathway: the biocrystallization of heme into an inert, insoluble polymer called hemozoin, also known as the "malaria pigment".[1][3]

4-aminoquinoline derivatives are weak bases that are protonated within the acidic digestive vacuole of the parasite, leading to their accumulation at the site of heme detoxification.[3] It is hypothesized that this compound, like its analogues, interferes with this critical detoxification process. The proposed mechanism involves the formation of a complex between the quinoline ring of the drug and the heme molecule through π-π stacking interactions.[3] This complex effectively caps the growing hemozoin crystal, preventing further polymerization.[1][3] The resulting buildup of free heme leads to oxidative stress, membrane damage, and ultimately, the death of the parasite.[1]

References

An In-Depth Technical Guide to the In Silico Bioactivity Prediction of N-(Quinolin-4-YL)acetamide

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, and antimicrobial effects.[1][2] N-(Quinolin-4-YL)acetamide and its derivatives represent a promising class of compounds, with demonstrated activity against targets like Mycobacterium tuberculosis and various kinases.[3][4][5] The traditional drug discovery pipeline, however, is a long and expensive endeavor, with high attrition rates often due to poor efficacy or unfavorable pharmacokinetic properties.[6][7] In silico, or computer-aided drug design (CADD), techniques offer a powerful paradigm to mitigate these challenges by accelerating the discovery process, reducing costs, and allowing for the early-stage identification and optimization of promising lead candidates.[7][8]

This guide provides a comprehensive, in-depth technical framework for predicting the bioactivity of this compound derivatives. Moving beyond a simple recitation of steps, this document, intended for researchers, scientists, and drug development professionals, delves into the causality behind methodological choices. It presents an integrated, multi-pillar workflow that combines ligand-based and structure-based approaches to create a self-validating system for robust and reliable bioactivity prediction. We will explore Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, molecular dynamics (MD) simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, grounding each protocol in authoritative science and field-proven insights.

Part 1: Foundational Concepts & Strategic Planning

The success of any in silico project hinges on a well-defined strategy. The choice of computational methods is not arbitrary but is dictated by the available data. The fundamental question is: Is the three-dimensional structure of the biological target known? The answer to this dictates the primary workflow.

-

Structure-Based Drug Design (SBDD): Employed when a high-resolution 3D structure of the target protein (e.g., from X-ray crystallography or NMR) is available. This allows for a direct analysis of ligand-target interactions through techniques like molecular docking and molecular dynamics.

-

Ligand-Based Drug Design (LBDD): Utilized when the target structure is unknown, but a set of molecules with known biological activities against the target exists. This approach, which includes QSAR, uses the chemical structures of these known active and inactive compounds to build predictive models.[6]

A truly robust investigation, however, integrates both approaches. For instance, LBDD can be used to prioritize a list of compounds for more computationally expensive SBDD studies.

Caption: High-level decision workflow for in silico bioactivity prediction.

Part 2: The Ligand-Based Approach: QSAR Modeling

When a target's 3D structure is elusive, we can still derive immense value from existing bioactivity data. Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the physicochemical properties of a set of compounds and their biological activity.[9][10]

Causality & Rationale

The core principle of QSAR is that the biological activity of a compound is a function of its molecular structure. By calculating numerical representations of a molecule's properties (molecular descriptors), we can build a statistical model to predict the activity of novel, untested compounds.[11][12] This is invaluable for screening large virtual libraries and prioritizing synthetic efforts on compounds predicted to be most potent. A well-constructed 3D-QSAR model, such as Comparative Molecular Field Analysis (CoMFA), can even provide visual feedback on which structural regions are favorable or unfavorable for activity, guiding rational drug design.[11]

Experimental Protocol: 3D-QSAR (CoMFA/CoMSIA) Model Development

-

Data Curation:

-

Assemble a dataset of this compound analogues with experimentally determined biological activity (e.g., IC₅₀ or Kᵢ) against a specific target. Data can be sourced from literature or public databases like ChEMBL.[13][14]

-

Ensure data consistency. Convert all activity data to a uniform scale (e.g., pIC₅₀ = -log(IC₅₀)). The activity should span several orders of magnitude.

-

Divide the dataset into a training set (~70-80%) to build the model and a test set (~20-30%) to validate its predictive power.[10]

-

-

Molecular Modeling and Alignment:

-

Generate 3D structures for all compounds using software like ChemDraw or MOE.[10][15]

-

Perform energy minimization on each structure using a suitable force field (e.g., MMFF94).

-

Align all structures in the dataset to a common template. This is a critical step; a common substructure or alignment based on a docked conformation can be used.

-

-

Descriptor Calculation:

-

For CoMFA, place the aligned molecules in a 3D grid. At each grid point, calculate the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies with a probe atom. These energy values become the independent variables.[11]

-

For CoMSIA (Comparative Molecular Similarity Indices Analysis), additionally calculate hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.[16]

-

-

Model Generation and Statistical Analysis:

-

Use Partial Least Squares (PLS) regression to correlate the calculated descriptor fields (independent variables) with the biological activity (pIC₅₀, dependent variable).[11]

-

The goal is to find the optimal number of components that best describes the data without overfitting.

-

Trustworthiness: Model Validation

A QSAR model is only useful if it is statistically robust and predictive. This is assessed through rigorous validation.

| Validation Parameter | Description | Acceptable Value |

| q² or r²cv | Cross-validated correlation coefficient (Leave-One-Out). Measures the internal predictive ability of the model. | > 0.5[17] |

| r²ncv | Non-cross-validated correlation coefficient. Measures the goodness of fit for the training set. | > 0.6 |

| r²pred | Predictive correlation coefficient for the external test set. The most crucial metric, it measures the model's ability to predict the activity of new compounds. | > 0.6[17] |

| Standard Error of Estimate (SEE) | The standard deviation of the residuals, indicating the model's precision. | As low as possible |

Part 3: The Structure-Based Approach: Docking & Dynamics

When the target's 3D structure is known, we can directly simulate the physical interactions between our compound and its binding site.

Molecular Docking

Causality & Rationale

Molecular docking predicts the preferred orientation (pose) and binding affinity of a ligand when it interacts with a target protein.[18] By using a scoring function to estimate the free energy of binding, docking allows us to rank different compounds and prioritize those with the most favorable predicted interactions.[19] It provides invaluable visual insights into the specific hydrogen bonds, hydrophobic interactions, and π-π stacking that anchor the ligand in the active site.[12]

Experimental Protocol: Molecular Docking Workflow

-

Target Protein Preparation:

-

Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Prepare the protein using software like AutoDock Tools or Chimera.[20] This involves:

-

Removing water molecules and co-crystallized ligands.

-

Adding polar hydrogen atoms.

-

Assigning partial charges (e.g., Gasteiger charges).

-

-

-

Ligand Preparation:

-

Draw the this compound structure in 2D and convert it to a 3D structure.[15]

-

Perform energy minimization.

-

Define rotatable bonds to allow for conformational flexibility during docking.

-

-

Grid Generation and Docking Execution:

-

Analysis of Results:

-

Analyze the top-ranked poses. The primary output is the binding affinity or docking score (in kcal/mol), with more negative values indicating stronger binding.[19]

-

Visualize the best pose to identify key interactions (hydrogen bonds, hydrophobic contacts) with active site residues. Tools like PyMOL or Discovery Studio Visualizer are excellent for this.[21]

-

Trustworthiness: Docking Validation

To ensure the docking protocol is reliable, it is standard practice to perform a re-docking experiment. The native ligand that was co-crystallized with the protein is extracted and then docked back into the binding site. A successful protocol should reproduce the original binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

| This compound | -8.5 | MET793, LYS745, ASP855 | 2 (MET793, CYS797) |

| Derivative 1 | -9.2 | MET793, LEU844, ASP855 | 3 (MET793, LYS745, ASP855) |

| Reference Inhibitor | -9.8 | MET793, LYS745, ASP855 | 3 (MET793, LYS745, ASP855) |

| Caption: Example table summarizing molecular docking results. |

Molecular Dynamics (MD) Simulation

Causality & Rationale

Molecular docking provides a static snapshot of the binding event. However, biological systems are dynamic. MD simulations provide a deeper understanding by modeling the movement of atoms in the protein-ligand complex over time.[22] This is crucial for assessing the stability of the docked pose. A ligand that appears favorable in docking might be unstable and dissociate quickly in a dynamic environment. MD helps validate the docking results and provides a more accurate estimation of binding free energy.[1][23]

Experimental Protocol: Protein-Ligand MD Simulation

-

System Preparation:

-

Minimization and Equilibration:

-

Perform energy minimization of the entire system to remove steric clashes.

-

Gradually heat the system to physiological temperature (e.g., 300 K) and equilibrate it under constant pressure and temperature (NPT ensemble) to ensure the system is stable before the production run.

-

-

Production MD Run:

-

Trajectory Analysis:

-

RMSD (Root Mean Square Deviation): Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD indicates the complex has reached equilibrium and the ligand is stably bound.

-

RMSF (Root Mean Square Fluctuation): Plot the RMSF of each protein residue to identify flexible and rigid regions.

-

Binding Free Energy Calculation: Use methods like MM/PBSA or MM/GBSA to calculate the binding free energy from the MD trajectory, providing a more accurate affinity estimate than docking scores alone.[11]

-

Caption: Workflow for a typical Molecular Dynamics simulation.

Part 4: Predicting Drug-Likeness and Safety: ADMET Profiling

A compound with high potency against its target is of little therapeutic value if it cannot be absorbed by the body, is rapidly metabolized, or is toxic.[24] ADMET profiling is a critical step to weed out compounds with unfavorable pharmacokinetic properties early in the discovery process.[15][25]

Causality & Rationale

By predicting properties like gastrointestinal absorption, blood-brain barrier penetration, interaction with metabolic enzymes (e.g., Cytochrome P450), and various toxicities (e.g., carcinogenicity, hepatotoxicity), we can prioritize compounds that are not only potent but also have a higher probability of success in later clinical trials.[15][24][26]

Experimental Protocol: In Silico ADMET Prediction

-

Select Tools: Utilize freely available and widely validated web servers such as SwissADME, pkCSM, and ProTox-II.[24][26]

-

Input Structure: Provide the 2D structure of this compound (e.g., as a SMILES string).

-

Analyze Output: The servers will provide predictions for a wide range of pharmacokinetic and toxicological properties.

Data Presentation: Key ADMET Parameters

| Property | Parameter | Predicted Value | Guideline/Interpretation |

| Physicochemical | Molecular Weight | 202.22 g/mol | < 500 (Lipinski's Rule) |

| LogP | 1.85 | < 5 (Lipinski's Rule) | |

| H-bond Donors | 1 | < 5 (Lipinski's Rule) | |

| H-bond Acceptors | 3 | < 10 (Lipinski's Rule) | |

| Absorption | GI Absorption | High | Favorable for oral drugs |

| Blood-Brain Barrier | No | May be desirable to avoid CNS side effects | |

| Metabolism | CYP2D6 Inhibitor | No | Lower risk of drug-drug interactions |

| Toxicity | Hepatotoxicity | No | Favorable safety profile |

| Carcinogenicity | No | Favorable safety profile | |

| Caption: Example ADMET profile for a hypothetical compound. |

Conclusion: Synthesizing a Coherent Prediction

The in silico prediction of bioactivity is not a linear process but an integrated, iterative cycle. The true strength of this approach lies in the synthesis of information from multiple computational pillars. A promising candidate for this compound would be a compound that:

-

Shows high predicted potency from a validated QSAR model .

-

Achieves a strong docking score with a rational binding pose in the target's active site.

-

Demonstrates a stable protein-ligand complex throughout an MD simulation , confirmed by stable RMSD and favorable binding free energy.

-

Possesses a drug-like ADMET profile , indicating good bioavailability and low toxicity.

By adhering to this multi-faceted, self-validating workflow, researchers can significantly enhance the efficiency and success rate of the drug discovery process, moving from vast chemical space to a small number of highly promising candidates for synthesis and experimental validation.

References

- 1. Evaluating Quinolines: Molecular Dynamics Approach to Assess Their Potential as Acetylcholinesterase Inhibitors for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. 2-(Quinolin-4-yloxy)acetamides Are Active against Drug-Susceptible and Drug-Resistant Mycobacterium tuberculosis Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In silico methods and tools for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. allsubjectjournal.com [allsubjectjournal.com]

- 11. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition mechanism exploration of quinoline derivatives as PDE10A inhibitors by in silico analysis - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. ChEMBL - ChEMBL [ebi.ac.uk]

- 15. sciforschenonline.org [sciforschenonline.org]

- 16. Drug discovery studies on quinoline-based derivatives as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. docta.ucm.es [docta.ucm.es]

- 18. researchgate.net [researchgate.net]

- 19. rjptonline.org [rjptonline.org]

- 20. researchgate.net [researchgate.net]

- 21. Survey of public domain software for docking simulations and virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Molecular dynamics simulation and 3D-pharmacophore analysis of new quinoline-based analogues with dual potential against EGFR and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. ijpsjournal.com [ijpsjournal.com]

- 25. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer | MDPI [mdpi.com]

The Art of Molecular Design: A Technical Guide to the Structure-Activity Relationships of N-(Quinolin-4-YL)acetamide Analogs

Foreword: The Quinoline Scaffold - A Cornerstone of Medicinal Chemistry

The quinoline ring system, a bicyclic aromatic heterocycle, stands as a "privileged scaffold" in the annals of drug discovery. Its rigid structure and versatile electronic properties have made it a foundational component in a vast array of therapeutic agents, from the historic antimalarial quinine to modern kinase inhibitors used in oncology.[1][2] This guide delves into a specific, potent subclass: N-(Quinolin-4-YL)acetamide analogs. Our objective is to provide researchers, scientists, and drug development professionals with an in-depth understanding of the nuanced structure-activity relationships (SAR) that govern the biological effects of these molecules. We will dissect the causality behind experimental choices, present actionable protocols, and synthesize data to illuminate a rational path for designing next-generation therapeutics based on this versatile core.

The this compound Core: Anatomy of a Potent Pharmacophore

The this compound scaffold consists of two key domains connected by a critical amide linker: the quinoline core and the N-acetamide moiety . Understanding the distinct roles and modification potential of each is fundamental to any SAR campaign.

-

The Quinoline Core: This is the anchor of the molecule. The nitrogen atom at position 1 (N1) and the amino group at position 4 (C4-NH) are crucial for forming key interactions with biological targets, often through hydrogen bonding. Substitutions on the benzo- portion of the ring (positions C5-C8) are pivotal for modulating physicochemical properties like lipophilicity, electronics, and metabolism, as well as for fine-tuning target binding.[3][4]

-

The Amide Linker: More than a simple spacer, the amide bond (-NH-C(O)-) is a rigid, planar unit that restricts conformational flexibility. Its hydrogen bond donor (NH) and acceptor (C=O) capabilities are often essential for anchoring the molecule within a target's binding site.

-

The Terminal Substituent (R-group): The group attached to the acetamide portion offers a vast vector for chemical exploration. Modifications here directly influence potency, selectivity, and pharmacokinetic properties like solubility and cell permeability.

Below is a diagram illustrating the key points for SAR exploration on the this compound scaffold.

Caption: Key modification points on the core scaffold.

Deciphering the SAR: A Tale of Two Activities

While the this compound core is versatile, its analogs have shown particular promise in two major therapeutic areas: malaria and tuberculosis. The SAR principles often vary depending on the target pathogen and mechanism of action.

Antimalarial Activity: The Legacy of 4-Aminoquinolines

The this compound scaffold is a direct evolution of the classic 4-aminoquinoline antimalarials like chloroquine.[3][5] The mechanism of these agents involves accumulating in the parasite's acidic food vacuole and inhibiting the polymerization of heme into hemozoin, leading to toxic heme buildup.[1]

Key SAR Insights for Antimalarial Activity:

-

The Quinoline Nitrogen (N1): Essential for activity. It acts as a weak base, becoming protonated in the acidic food vacuole, which traps the drug inside the parasite.

-

The 4-Amino Group: Absolutely critical. It serves as the attachment point for the side chain and is integral to the drug's mechanism.[3][4]

-

C7-Substitution: A halogen, particularly chlorine, at the 7th position dramatically increases antimalarial activity.[3][4] This electron-withdrawing group is thought to influence the pKa of the quinoline nitrogen, enhancing accumulation in the food vacuole.[4] Substitution at other positions is generally detrimental.[4]

-

C8-Substitution: Any substitution at the 8th position typically abolishes activity completely.[3]

-

Acetamide Moiety: The nature of the substituent on the acetamide group modulates potency. For instance, in a series of α-(acyloxy)-α-(quinolin-4-yl) acetamides, specific aromatic and aliphatic groups led to compounds with low micromolar activity against Plasmodium falciparum.[5]

Antitubercular Activity: Insights from the Quinolin-4-yloxy Analogs

Extensive research has been conducted on the closely related 2-(quinolin-4-yloxy)acetamide scaffold, which features an ether linkage. These compounds have demonstrated potent activity against Mycobacterium tuberculosis, including drug-resistant strains.[6][7][8] While the linker differs, the SAR findings for the quinoline and terminal acetamide portions provide invaluable guidance.

Key SAR Insights for Antitubercular Activity:

-

Quinoline Core: Modifications to the quinoline ring have a significant impact. For example, adding chloro and methyl groups can alter the biological profile.[6]

-

Terminal Aryl Ring: The substitution pattern on the N-aryl acetamide is a primary determinant of potency.

-